molecular formula C16H22O3 B2733806 (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid CAS No. 109878-51-5

(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid

Cat. No. B2733806
CAS RN: 109878-51-5
M. Wt: 262.349
InChI Key: ZBRNTPQVFDZHCI-UHFFFAOYSA-N
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Description

The compound “(4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid” is a chemical compound used for proteomics research . The molecular formula of this compound is C16H25NO .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 3 steps . The first step involves formamide and SOCl2 in benzene for 1 hour at 60°C . The second step involves 25% aqueous ammonia for 48 hours at ambient temperature . The third and final step involves LiAlH4 in ethanol and tetrahydrofuran for 20 hours at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds with complex structures, such as (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid, often serve as intermediates or targets in the synthesis of more complex molecules. Research in this area focuses on developing new synthetic routes, improving yields, and finding novel catalysts for these transformations. For instance, studies on the synthesis of tetrahydrobenzo[b]pyrans highlight the importance of organocatalysts in facilitating the construction of these heterocycles, which are valuable in medicinal chemistry due to their biological activities (Kiyani, 2018).

Biodegradation and Environmental Studies

Research on the biodegradation of complex organic compounds, including various carboxylic acids and related structures, is crucial for understanding their fate in the environment and developing methods for their removal or recycling. For example, studies on the degradation of acetaminophen by advanced oxidation processes provide insights into the pathways, by-products, and potential environmental impacts of similar compounds (Qutob et al., 2022).

Antioxidant and Biological Activities

Compounds similar to (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid may exhibit various biological activities, including antioxidant, antimicrobial, and anticancer effects. Research in this field aims to identify these activities, understand the underlying mechanisms, and explore potential therapeutic applications. The review on the bioactivities of p-coumaric acid and its conjugates highlights the potential health benefits and mechanisms of action of phenolic compounds, which could be relevant to the study of similar chemical structures (Pei et al., 2016).

Material Science and Polymer Chemistry

Research on the use of carboxylic acids and their derivatives in material science focuses on developing new polymers, coatings, and materials with specific properties. For example, the review on the physical and mechanical properties of PLA (polylactic acid) discusses the impact of various additives and modifications on the properties of PLA, which is relevant for understanding how specific functional groups, such as those in (4-Benzyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-acetic acid, can influence the behavior of polymers (Farah et al., 2016).

properties

IUPAC Name

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-15(2)12-16(8-9-19-15,11-14(17)18)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRNTPQVFDZHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC2=CC=CC=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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